Hydrazinecarbodithioic acid, monoammonium salt

Coordination Chemistry Ligand Design Dithiocarbazate Complexes

Hydrazinecarbodithioic acid, monoammonium salt (CAS 5456-21-3), also referred to as ammonium dithiocarbazate or ammonium hydrazinomethanedithioate, is a member of the dithiocarbazate class possessing the molecular formula CH₇N₃S₂ and a molecular weight of 125.21 g·mol⁻¹. Distinguished by its hydrazine backbone (–NH–NH₂) conjugated to a dithiocarbamate group, the compound serves dual roles as both a coordination ligand precursor and a pharmaceutical impurity reference standard.

Molecular Formula CH7N3S2
Molecular Weight 125.22 g/mol
CAS No. 5456-21-3
Cat. No. B12088926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinecarbodithioic acid, monoammonium salt
CAS5456-21-3
Molecular FormulaCH7N3S2
Molecular Weight125.22 g/mol
Structural Identifiers
SMILESC(=S)(NN)S.N
InChIInChI=1S/CH4N2S2.H3N/c2-3-1(4)5;/h2H2,(H2,3,4,5);1H3
InChIKeyUOTONSAWECPWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazinecarbodithioic Acid, Monoammonium Salt (CAS 5456-21-3): Compound Profile and Procurement Context


Hydrazinecarbodithioic acid, monoammonium salt (CAS 5456-21-3), also referred to as ammonium dithiocarbazate or ammonium hydrazinomethanedithioate, is a member of the dithiocarbazate class possessing the molecular formula CH₇N₃S₂ and a molecular weight of 125.21 g·mol⁻¹ . Distinguished by its hydrazine backbone (–NH–NH₂) conjugated to a dithiocarbamate group, the compound serves dual roles as both a coordination ligand precursor and a pharmaceutical impurity reference standard . Its physical profile includes a density of 1.412 g·cm⁻³ and a boiling point of 174.1°C at 760 mmHg . The compound is historically anchored in the seminal work of Losanitch (1921), who first described dithiocarbazinic acid chemistry [1].

Why Generic Substitution of Ammonium Dithiocarbazate (CAS 5456-21-3) Fails: The Case Against In-Class Interchangeability


Despite superficial structural similarities among dithiocarbazate salts, substitution of the monoammonium salt (CAS 5456-21-3) with its closest congeners—such as the monopotassium salt (CAS 26648-11-3), the hydrazinium salt (CAS 20469-71-0), the S-methyl ester (CAS 5397-03-5), or the hydrazine-free ammonium dithiocarbamate (CAS 513-74-6)—introduces quantifiable divergences in coordination mode, protonation basicity, thermal behavior, and pharmaceutical regulatory identity . The unsubstituted dithiocarbazate anion exhibits NS bidentate coordination to metal centers, whereas its 3-phenyl and 3,3-dimethyl analogues switch to SS bonding, fundamentally altering complex geometry and stability [1]. The ammonium counterion confers distinct solubility and thermal decomposition characteristics that differ from potassium or hydrazinium counterparts . Most critically, this specific ammonium salt is the designated Cefazolin Impurity 36 reference standard under pharmaceutical compendial frameworks—a regulatory role that no other dithiocarbazate salt fulfills .

Quantitative Differentiation Evidence for Hydrazinecarbodithioic Acid, Monoammonium Salt (CAS 5456-21-3) vs. Closest Analogs


Coordination Mode Divergence: NS Bonding in Unsubstituted Dithiocarbazate vs. SS Bonding in 3-Phenyl and 3,3-Dimethyl Analogues

The unsubstituted dithiocarbazate anion (derived from the monoammonium salt, CAS 5456-21-3) exhibits NS bidentate coordination to transition metal centers, whereas its N-substituted analogues—specifically 3-phenyl and 3,3-dimethyl dithiocarbazic acids—switch to SS coordination mode, as established by infrared and electronic absorption spectroscopy [1]. In neutral ML₂ or ML₃ complexes prepared from each ligand, NS bonding was exclusively observed for dithiocarbazic acid, while SS bonding was confirmed for both substituted analogues [1]. This bonding dichotomy directly impacts complex stereochemistry, stability, and reactivity profiles.

Coordination Chemistry Ligand Design Dithiocarbazate Complexes

Protonation Basicity Hierarchy: Hydrazinecarbodithioic Acid Ranks Highest Among Structurally Related Ligands

Potentiometric determination of protonation constants (Log K_H) at 291 K reveals that hydrazinecarbodithioic acid (the parent acid of the monoammonium salt) exhibits the highest basicity among a series of structurally related hydrazine derivatives, following the order: hydrazinecarbodithioic acid > thiocarbonohydrazide > hydrazinecarbothioamide > hydrazinecarboxamide > hydrazinecarboximidamide [1]. This ranking, attributed to the electron-donating capacity of the dithioic acid moiety, positions the monoammonium salt as the strongest conjugate base in this ligand family, directly influencing metal complex stability constants.

Potentiometry Protonation Constants Ligand Basicity

Metal Complex Antimicrobial Potency: Sb(III) and Al(III) Dithiocarbazate Complexes Demonstrate Quantifiable MIC Values Against P. aeruginosa and B. cereus

Metal complexes synthesized from the dithiocarbazate ion (DTCA⁻, obtained from the ammonium salt) showed quantifiable antimicrobial activity in a standardized MIC assay. Specifically, the complexes [Sb(DTCA)Cl₂·2H₂O] and [Al(DTCA)Cl₂·2H₂O] each demonstrated a minimum inhibitory concentration (MIC) of 300 μg/mL against Pseudomonas aeruginosa and 700 μg/mL against Bacillus cereus [1]. In contrast, the free dithiocarbazate ligand showed no antimicrobial activity against either bacterial strain, indicating that metal complexation is required to unlock bioactivity [1]. Notably, none of the complexes exhibited cytotoxicity under the tested conditions [1].

Antimicrobial Activity Metal Complexes Minimum Inhibitory Concentration

Pharmaceutical Reference Standard Exclusivity: Cefazolin Impurity 36 Identity Confers Regulatory Procurement Value Not Shared by Other Dithiocarbazate Salts

Hydrazinecarbodithioic acid, monoammonium salt (CAS 5456-21-3) is the sole chemical entity designated as Cefazolin Impurity 36 under pharmaceutical impurity profiling frameworks . This compound is supplied as a certified reference standard (≥95% purity by HPLC) with full Certificates of Analysis including HPLC, NMR, and MS characterization data, specifically for use in ANDA submissions, QC method validation, and GMP-compliant quality control of cefazolin active pharmaceutical ingredient and finished dosage forms . The closest dithiocarbazate salts—potassium dithiocarbazate (CAS 26648-11-3), hydrazinium dithiocarbazate (CAS 20469-71-0), and S-methyl dithiocarbazate (CAS 5397-03-5)—do not carry any cefazolin impurity designation and cannot substitute for this regulatory function .

Pharmaceutical Impurity Reference Standard Cefazolin

Thermal and Physical Property Differentiation: Boiling Point and Density of the Monoammonium Salt vs. S-Methyl Ester

The monoammonium salt (CAS 5456-21-3) exhibits a boiling point of 174.1°C at 760 mmHg and a density of 1.412 g·cm⁻³ . In comparison, the S-methyl ester derivative (methyl dithiocarbazate, CAS 5397-03-5) displays a significantly higher boiling point of 207.3°C (predicted) at 760 mmHg and a lower density of 1.314 g·cm⁻³ (predicted) . The ammonium dithiocarbamate analog (CAS 513-74-6), which lacks the hydrazine moiety, has a boiling point of 147.5°C and density of 1.451 g·cm⁻³, with a melting point (decomposition) at 99°C [1]. These divergent thermal profiles reflect the structural impact of the hydrazine-NH₂ group and counterion identity on intermolecular interactions.

Physicochemical Properties Thermal Analysis Compound Characterization

Optimal Application Scenarios for Hydrazinecarbodithioic Acid, Monoammonium Salt (CAS 5456-21-3) Based on Differentiating Evidence


NS-Donor Ligand Precursor for Transition Metal Coordination Complexes

When the synthetic objective requires an NS bidentate chelating ligand rather than SS coordination, the monoammonium salt is the indicated precursor. Neutral ML₂ or ML₃ complexes prepared from this salt retain NS bonding and the associated stereoelectronic properties, whereas 3-phenyl or 3,3-dimethyl analogues redirect coordination to the SS mode [1]. This makes the ammonium salt the reagent of choice for researchers designing metal complexes with specific coordination geometries, magnetic properties, or catalytic activities dependent on NS donor sets.

Certified Reference Standard for Cefazolin Impurity Profiling and ANDA Submissions

For pharmaceutical quality control laboratories conducting impurity profiling of cefazolin sodium drug substance or finished product, CAS 5456-21-3 is the mandatory reference standard for Cefazolin Impurity 36 . No alternative dithiocarbazate salt can fulfill this regulatory role. The compound is available as a characterized standard with HPLC purity ≥95%, supported by COA, NMR, and MS documentation, suitable for HPLC method validation, system suitability testing, and stability-indicating assay development .

Antimicrobial Metal Complex Development Using Sb(III) or Al(III) Centers

Building on the evidence that [Sb(DTCA)Cl₂·2H₂O] and [Al(DTCA)Cl₂·2H₂O] exhibit MIC values of 300 μg/mL against P. aeruginosa and 700 μg/mL against B. cereus with no detectable cytotoxicity [2], the monoammonium salt is the appropriate starting material for researchers developing nontransition-metal-based antimicrobial agents. The free ligand itself is inactive, emphasizing that procurement of the ammonium salt is specifically for subsequent metal complexation, not for direct antimicrobial application.

Synthesis of Dithiocarbazate-Derived Schiff Bases as Versatile Chelating Platforms

The monoammonium salt serves as the foundational building block for generating S-substituted dithiocarbazate Schiff bases through sequential S-alkylation and condensation with carbonyl compounds [3]. This synthetic pathway is well-established in the literature for producing multidentate N,S-donor ligand systems with applications spanning bioinorganic chemistry, catalysis, and materials science [3]. The ammonium salt's water solubility facilitates purification and downstream derivatization in aqueous or mixed-solvent systems.

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